Anp 1-28, human
Description
Natriuretic Peptide Family Context
Human ANP (1-28) belongs to the natriuretic peptide family, a group of structurally related but genetically distinct hormones. researchgate.net This family primarily includes Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). oup.comwikipedia.org These peptides are pivotal in maintaining circulatory homeostasis in vertebrates. researchgate.net
ANP and BNP are cardiac hormones, secreted by the atria and ventricles of the heart, respectively. nih.gov They act as key regulators in the neuroendocrine control of the cardiovascular system, alongside systems like the renin-angiotensin-aldosterone system. oup.com The primary role of ANP and BNP is to manage blood pressure and fluid balance. researchgate.netnumberanalytics.com CNP, while structurally similar, is found predominantly in the central nervous system, vascular endothelium, and bone cells, where it is involved in functions like long bone growth. wikipedia.orgnih.govnih.gov
The biological effects of these peptides are mediated through specific receptors. ANP and BNP primarily bind to the natriuretic peptide receptor-A (NPR-A), while CNP shows a higher affinity for natriuretic peptide receptor-B (NPR-B). oup.comnih.gov Both NPR-A and NPR-B are linked to guanylyl cyclase, and their activation leads to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov A third receptor, NPR-C, binds all natriuretic peptides and is primarily involved in their clearance from circulation, though it may also have signaling functions. oup.comnih.gov
| Natriuretic Peptide | Primary Source | Primary Receptor | Key Functions |
| Atrial Natriuretic Peptide (ANP) | Cardiac atria wikipedia.org | NPR-A nih.gov | Reduces blood pressure, promotes sodium and water excretion. numberanalytics.comwikipedia.org |
| B-type Natriuretic Peptide (BNP) | Cardiac ventricles nih.gov | NPR-A nih.gov | Similar effects to ANP, used as a biomarker for heart failure. wikipedia.orgeestiarst.ee |
| C-type Natriuretic Peptide (CNP) | Brain, endothelium, chondrocytes wikipedia.org | NPR-B oup.com | Stimulates long bone growth, vasodilation. wikipedia.orgnih.gov |
Nomenclature and General Characteristics of Human ANP 1-28
The scientifically recognized term for the active hormone is Atrial Natriuretic Peptide (ANP 1-28), referring to its 28-amino acid structure. numberanalytics.combiosyn.com It is also known by other names such as Atrial Natriuretic Factor (ANF), atriopeptin, and Cardiodilatin (CDD). wikipedia.orgbiosyn.comavantorsciences.com In humans, it is encoded by the NPPA gene located on chromosome 1. wikipedia.org
The mature, biologically active form of human ANP is a 28-amino acid polypeptide. numberanalytics.com A defining feature of its structure is a 17-amino acid ring formed by a disulfide bond between two cysteine residues at positions 7 and 23. wikipedia.orgbiosyn.com This ring is crucial for its biological activity. The peptide also possesses an N-terminal and a C-terminal tail extending from this ring. nih.govjacc.org
The synthesis of ANP begins with a 152-amino acid precursor, pre-proANP. nih.gov This is cleaved to form the 126-amino acid proANP, which is the main storage form within granules in atrial myocytes. wikipedia.org Upon stimulation, such as the stretching of the atrial walls due to increased blood volume, proANP is cleaved by the enzyme corin (B2432093) to release the active 28-amino acid ANP. wikipedia.orgnih.gov
The primary functions of ANP 1-28 are centered on cardiovascular regulation. It exerts potent diuretic (increased urine production), natriuretic (sodium excretion), and vasodilatory (widening of blood vessels) effects. wikipedia.orgnumberanalytics.com These actions collectively lead to a reduction in blood volume and systemic blood pressure, thereby decreasing the workload on the heart. numberanalytics.com ANP achieves this by stimulating the glomerular filtration rate, inhibiting sodium reabsorption in the kidneys, and suppressing the renin-angiotensin-aldosterone system. numberanalytics.comnih.gov
| Property | Description |
| Full Name | Atrial Natriuretic Peptide (1-28), human avantorsciences.com |
| Synonyms | Atrial Natriuretic Factor (ANF), α-Atriopeptin, Cardiodilatin (CDD) wikipedia.orgbiosyn.comavantorsciences.com |
| Amino Acid Count | 28 numberanalytics.com |
| Key Structural Feature | 17-amino acid ring with a disulfide bridge (Cys7-Cys23) biosyn.comnih.gov |
| Molecular Weight | Approximately 3080.5 Da avantorsciences.comcaymanchem.com |
| Amino Acid Sequence | SLRRSSCFGGRMDRIGAQSGLGCNSFRY avantorsciences.com |
Historical Context of Atrial Natriuretic Peptide Discovery
The path to the discovery of ANP began with early electron microscopy studies in 1956, which noted the presence of endocrine-like granules within the atrial cells of the heart. oup.com For years, it was suspected that a "third factor," apart from vasopressin and the renin-angiotensin-aldosterone system, was involved in natriuresis, and clinical observations linked this factor to the heart. oup.com
A pivotal breakthrough occurred in 1981, when a research team led by Adolfo J. de Bold at Queen's University in Kingston, Canada, provided the first definitive evidence. numberanalytics.comwikipedia.orgbiosyn.com They demonstrated that injecting extracts from rat atrial tissue into live rats caused a rapid and significant increase in sodium and water excretion by the kidneys. oup.com This seminal discovery established the heart as an endocrine organ and identified the existence of a potent natriuretic factor within the atria. nih.govwikipedia.org
Following de Bold's discovery, several research groups worked to purify, sequence, and characterize this substance. wikipedia.org In 1988 and 1990, the same research group that identified ANP, led by Kangawa and Matsuo, went on to isolate and sequence BNP and CNP from porcine brain, revealing the existence of a family of related peptides. wikipedia.org This period marked a significant advancement in understanding the neuroendocrine regulation of the cardiovascular system. oup.com
Structure
2D Structure
Properties
Molecular Formula |
C129H204F3N45O41S3 |
|---|---|
Molecular Weight |
3194.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C127H203N45O39S3.C2HF3O2/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140;3-2(4,5)1(6)7/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145);(H,6,7)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-;/m0./s1 |
InChI Key |
KRPBFBHGALSBQB-SYGLLGJNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular Biology and Biochemistry of Human Anp 1 28
Gene Encoding and Genomic Location (NPPA)
Human ANP 1-28 is encoded by the NPPA (Natriuretic Peptide A) gene. genecards.orgwikipedia.org This gene is situated on the short (p) arm of chromosome 1 at position 36.22. wikipedia.orgjax.org Specifically, its genomic coordinates are from base pair 11,845,709 to 11,848,345 on the reverse strand. ensembl.org The NPPA gene is part of a cluster that also includes the gene for B-type natriuretic peptide (NPPB). oup.com The protein encoded by the NPPA gene is a precursor that undergoes several processing steps to yield the biologically active ANP 1-28 peptide. genecards.org Mutations in this gene have been linked to certain cardiovascular conditions, such as familial atrial fibrillation. nih.gov
| Gene Information | Details |
| Gene Symbol | NPPA genecards.orgwikipedia.org |
| Gene Name | Natriuretic Peptide A genecards.org |
| Chromosome | 1 wikipedia.org |
| Location | 1p36.22 wikipedia.orgjax.org |
| Genomic Coordinates | 11,845,709-11,848,345 (reverse strand) ensembl.org |
Biosynthesis and Precursor Processing Pathways
The production of the mature and biologically active ANP 1-28 is a multi-step process involving the synthesis of a large precursor molecule and subsequent enzymatic cleavages.
PreproANP Synthesis and Initial Cleavage
The initial product of the NPPA gene translation is a 151-amino acid polypeptide known as preproANP. frontiersin.organaspec.com This precursor molecule contains a 25-amino acid signal peptide at its N-terminus. frontiersin.org This signal sequence directs the nascent polypeptide to the endoplasmic reticulum, where it is subsequently cleaved off by a signal peptidase. researchgate.netsemanticscholar.org This initial cleavage event is a critical step in the post-translational modification process, leading to the formation of the next intermediate in the pathway. frontiersin.org
ProANP Formation and Storage
Following the removal of the signal peptide, the resulting 126-amino acid peptide is known as proANP. wikipedia.orgfrontiersin.org This prohormone is the primary storage form of ANP and is sequestered in intracellular granules within the atrial myocytes of the heart. frontiersin.orgresearchgate.net The storage of proANP in these granules allows for its rapid release in response to physiological stimuli, such as atrial wall stretch due to increased blood volume. wikipedia.org
Proteolytic Conversion to ANP 1-28
Upon stimulation, proANP is released from the atrial myocytes and undergoes a crucial proteolytic cleavage to become the biologically active ANP 1-28. frontiersin.orgresearchgate.net This conversion is mediated by the transmembrane serine protease corin (B2432093), which is highly expressed in the heart. nih.govnih.gov Corin specifically cleaves proANP at the Arg98-Ser99 peptide bond, releasing the C-terminal 28-amino acid mature ANP (also referred to as ANP 99-126) and the N-terminal 98-amino acid fragment (NT-proANP). frontiersin.orgnih.gov The mature ANP 1-28 contains a 17-amino acid ring structure formed by a disulfide bond between cysteine residues at positions 7 and 23. wikipedia.orgbioscience.co.uk
Enzymatic Degradation Pathways of ANP 1-28
The biological activity of ANP 1-28 is tightly regulated through its rapid degradation. A key enzyme in this process is neutral endopeptidase (NEP), also known as neprilysin. wikipedia.orgnih.gov NEP is a cell-surface metalloprotease that inactivates ANP by cleaving the peptide at the Cys7-Phe8 bond within the disulfide ring structure. nih.govcdnsciencepub.com Another enzyme involved in ANP degradation is the insulin-degrading enzyme (IDE), a zinc metalloprotease. nih.govnih.gov Additionally, ANP can be cleared from circulation through receptor-mediated endocytosis via the natriuretic peptide receptor-C (NPR-C), which functions as a clearance receptor. nih.gov
| Enzyme | Cleavage Site/Mechanism |
| Neutral Endopeptidase (NEP) | Cleaves the Cys7-Phe8 bond within the disulfide ring. nih.govcdnsciencepub.com |
| Insulin-Degrading Enzyme (IDE) | Degrades ANP, with ANP being a preferred substrate over other natriuretic peptides. nih.govnih.gov |
| Natriuretic Peptide Receptor-C (NPR-C) | Binds and sequesters ANP from circulation for clearance. nih.gov |
Identification of Related Peptide Forms
In addition to ANP 1-28, other related peptide forms are generated from the proANP precursor.
Urodilatin: This peptide is a 32-amino acid form of ANP that is primarily found in the kidney. semanticscholar.orgnih.gov It is structurally identical to ANP 1-28 but has a four-amino acid extension at the N-terminus. researchgate.net Urodilatin is thought to be synthesized and secreted by the distal tubules of the kidney and may act as a paracrine mediator in regulating sodium and water homeostasis. nih.gov
N-terminal pro-ANP (NT-proANP): As mentioned earlier, the cleavage of proANP by corin yields the 98-amino acid NT-proANP (also referred to as proANP 1-98). frontiersin.org While initially considered biologically inactive, further cleavage of NT-proANP can generate smaller, biologically active fragments. frontiersin.orgsemanticscholar.org These fragments include proANP 1-30 (long-acting natriuretic peptide), proANP 31-67 (vessel dilator), and proANP 79-98 (kaliuretic peptide), all of which have been identified in human circulation. frontiersin.orgsemanticscholar.org Due to its longer half-life compared to ANP 1-28, NT-proANP is considered a more stable biomarker in clinical settings. frontiersin.org
Structural Elucidation of ANP 1-28
The definitive structure of human Atrial Natriuretic Peptide (ANP 1-28) has been determined through detailed biochemical analysis, revealing a unique architecture crucial to its physiological function. This section outlines the primary structure and the key covalent linkage that defines its three-dimensional shape.
Amino Acid Sequence and Composition
Human ANP 1-28 is a polypeptide hormone composed of 28 amino acids. bioscience.co.ukgencefebio.comnih.gov The specific linear sequence of these amino acids defines its primary structure and is fundamental to its biological activity. The full amino acid sequence was elucidated by Kangawa and Matsuo in 1984. peptide.co.jp
The sequence is as follows: Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr peptide.co.jpgenscript.com
This sequence can also be represented using the single-letter code: SLRRSSCFGGRMDRIGAQSGLGCNSFRY eurogentec.comavantorsciences.com
The composition of amino acids in ANP 1-28 is detailed in the table below, highlighting the prevalence of certain residues, particularly Serine and Arginine.
Table 1: Amino Acid Composition of Human ANP 1-28
| Amino Acid | Three-Letter Code | One-Letter Code | Frequency |
|---|---|---|---|
| Alanine | Ala | A | 1 |
| Arginine | Arg | R | 4 |
| Asparagine | Asn | N | 1 |
| Aspartic Acid | Asp | D | 1 |
| Cysteine | Cys | C | 2 |
| Glutamine | Gln | Q | 1 |
| Glycine | Gly | G | 4 |
| Isoleucine | Ile | I | 1 |
| Leucine | Leu | L | 2 |
| Methionine | Met | M | 1 |
| Phenylalanine | Phe | F | 2 |
| Serine | Ser | S | 5 |
| Tyrosine | Tyr | Y | 1 |
| Total | 28 |
Disulfide Bonding and Intramolecular Ring Structure
A defining characteristic of the ANP 1-28 structure is the presence of an intramolecular disulfide bond. nih.gov This covalent bond forms between the sulfhydryl groups of the two Cysteine residues located at position 7 and position 23 of the polypeptide chain. bioscience.co.ukgencefebio.compeptide.co.jpgenscript.comeurogentec.com
Table 2: Key Structural Features of Human ANP 1-28
| Structural Feature | Description | Involved Residues |
|---|---|---|
| Total Length | 28 amino acids | Serine (1) to Tyrosine (28) |
| N-Terminal Tail | 6-amino acid extension | Ser(1)-Leu(2)-Arg(3)-Arg(4)-Ser(5)-Ser(6) |
| Intramolecular Ring | 17-amino acid loop | Cys(7) to Cys(23) |
| C-Terminal Tail | 5-amino acid extension | Asn(24)-Ser(25)-Phe(26)-Arg(27)-Tyr(28) |
| Disulfide Bridge | Covalent bond forming the ring | Cysteine-7 and Cysteine-23 |
Cellular and Molecular Mechanisms of Human Anp 1 28 Action
Natriuretic Peptide Receptor System Interactions
The physiological effects of human ANP 1-28 are initiated by its binding to and activation of specific natriuretic peptide receptors. These receptors are key components of the natriuretic peptide system, which also includes B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP). nih.gov
The principal receptor for ANP 1-28 is the Natriuretic Peptide Receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A). frontiersin.orgmdpi.comnih.gov ANP and BNP exhibit high affinity for NPR-A. nih.govahajournals.org The binding of ANP 1-28 to the extracellular domain of NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. nih.govglpbio.com This activation is a critical step in the signal transduction pathway of ANP 1-28. nih.gov The interaction is highly specific, and the structural integrity of ANP, particularly its 17-amino acid ring formed by a disulfide bond, is essential for its biological activity. mdpi.comnih.govphysiology.org
Human ANP 1-28 also binds to the Natriuretic Peptide Receptor-C (NPR-C), often referred to as the "clearance receptor". mdpi.comscielo.br Unlike NPR-A, NPR-C lacks an intracellular guanylyl cyclase domain and does not directly participate in the primary signaling cascade of ANP. mdpi.compnas.org The primary function of NPR-C is to clear natriuretic peptides, including ANP 1-28, from the circulation. mdpi.comnih.govjacc.org This is achieved through receptor-mediated internalization and subsequent lysosomal degradation of the bound peptide. scielo.brnih.gov This clearance mechanism helps to regulate the local and systemic concentrations of ANP. mdpi.com In addition to NPR-C, ANP 1-28 is also cleared from circulation through enzymatic degradation by neutral endopeptidase (NEP). mdpi.comnih.govjacc.org
While NPR-A and NPR-C are the primary receptors for ANP 1-28, the natriuretic peptide system also includes Natriuretic Peptide Receptor-B (NPR-B). NPR-B is primarily activated by C-type natriuretic peptide (CNP) and has a lower affinity for ANP. mdpi.comahajournals.org Research has also explored the overlapping distribution of receptors for ANP and angiotensin II in certain tissues, suggesting potential functional interactions between these two systems. nih.gov
Table 1: Human ANP 1-28 Receptor Interactions
| Receptor Subtype | Primary Ligand(s) | ANP 1-28 Binding Affinity | Primary Function in ANP 1-28 Action | Intracellular Domain |
|---|---|---|---|---|
| NPR-A (GC-A) | ANP, BNP | High | Signal Transduction | Guanylyl Cyclase |
| NPR-C | ANP, BNP, CNP | High | Clearance from circulation | Short, no enzymatic activity |
| NPR-B (GC-B) | CNP | Low | Primarily CNP signaling | Guanylyl Cyclase |
Intracellular Signaling Cascades Initiated by ANP 1-28
The binding of ANP 1-28 to NPR-A triggers a cascade of intracellular events that mediate its diverse physiological effects.
The activation of NPR-A's intrinsic guanylyl cyclase activity is the immediate consequence of ANP 1-28 binding. mdpi.comnih.govglpbio.com This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govscielo.brjacc.org The resulting increase in intracellular cGMP levels is the central event in ANP's signaling pathway, acting as a crucial second messenger. nih.govglpbio.comnih.govfrontiersin.org This elevation in cGMP has been observed in various target cells, including vascular smooth muscle cells and cardiac fibroblasts. nih.govjacc.org Studies have demonstrated a dose-dependent increase in cGMP generation in response to ANP 1-28. jacc.org
The elevated intracellular cGMP primarily exerts its effects by activating cGMP-dependent protein kinase (PKG). nih.gov PKG is a serine/threonine kinase that phosphorylates a variety of downstream target proteins, thereby modulating their activity. ahajournals.org This PKG-dependent signaling pathway is responsible for many of the well-known effects of ANP, such as vasodilation and inhibition of cell proliferation. ahajournals.org For instance, PKG can phosphorylate proteins involved in calcium homeostasis in vascular smooth muscle cells, leading to relaxation and a decrease in blood pressure. nih.gov Furthermore, ANP, through the cGMP/PKG pathway, has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway, which is involved in cardiac fibrosis. ahajournals.org
Table 2: Key Molecules in the ANP 1-28 Intracellular Signaling Pathway
| Molecule | Role | Activation/Generation | Downstream Effect |
|---|---|---|---|
| ANP 1-28 | Ligand | Secreted by atrial myocytes | Binds to NPR-A |
| NPR-A | Receptor | Binding of ANP 1-28 | Activates guanylyl cyclase domain |
| Guanylyl Cyclase | Enzyme | Conformational change in NPR-A | Converts GTP to cGMP |
| cGMP | Second Messenger | Catalyzed by guanylyl cyclase | Activates Protein Kinase G (PKG) |
| PKG | Kinase | Binding of cGMP | Phosphorylates target proteins, leading to physiological effects |
Involvement of Reactive Oxygen Species (ROS) in Signal Transduction
The signal transduction cascade of human Atrial Natriuretic Peptide (ANP) 1-28 involves the generation of reactive oxygen species (ROS) as key signaling molecules. nih.govphysiology.org Activation of the natriuretic peptide receptor-A (NPR-A) by ANP and the subsequent increase in cyclic guanosine monophosphate (cGMP) and activation of cGMP-dependent protein kinase (PKG) can lead to the production of ROS. nih.govresearchgate.net This generation of ROS is not merely a byproduct but an integral part of the signaling pathway that modulates cellular function. For instance, in ventricular cardiomyocytes, the stimulatory effect of ANP on sarcolemmal ATP-sensitive potassium (sarcKATP) channels is dependent on ROS. nih.govphysiology.org Scavenging of ROS has been shown to abrogate the ANP-induced increase in the activity of these channels, indicating that ROS act as downstream mediators in this particular ANP signaling pathway. nih.govresearchgate.net
While both ANP and Angiotensin II (Ang II) can stimulate the production of ROS, the downstream effects differ significantly. physiology.org In the context of renal tubular cell hypertrophy, both hormones utilize a membrane-bound NAD(P)H-oxidase to generate ROS, which in turn leads to the phosphorylation and activation of p44/42 mitogen-activated protein kinase (MAPK). physiology.org However, ANP also induces the expression of MAPK phosphatase-1 (MKP-1), which counteracts the Ang II-mediated MAPK phosphorylation, highlighting a complex role for ROS in mediating both stimulatory and inhibitory signals. physiology.org In human macrophages, ANP has also been shown to stimulate the production of ROS. psu.edu
Mitogen-Activated Protein Kinase (MAPK) Pathway Integration (e.g., ERK1/2)
The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2), is a significant point of integration for ANP 1-28 signaling. ANP can exert both inhibitory and stimulatory effects on the MAPK pathway depending on the cellular context. In mouse mesangial cells, ANP has been shown to inhibit the vascular endothelial growth factor (VEGF)-stimulated phosphorylation of MAPKs, including Erk1, Erk2, JNK, and p38. nih.gov This inhibitory effect is more pronounced with the overexpression of NPR-A and is mediated by the cGMP/PKG signaling pathway. nih.gov This anti-proliferative action is crucial in counteracting the growth-promoting effects of agonists like VEGF. nih.gov Similarly, in renal tubular cells, ANP interferes with Ang II-mediated MAPK phosphorylation, which is a key step in the induction of hypertrophy. physiology.org
Conversely, in other signaling pathways, ERK1/2 activation is a necessary downstream event of ANP signaling. The ANP-induced stimulation of ventricular sarcKATP channels is dependent on the activation of ERK1/2. nih.govphysiology.org Inhibition of MEK1 and MEK2, the upstream kinases of ERK1/2, with a selective blocker abrogates the stimulatory effect of ANP on these channels. nih.gov This suggests that in this context, ERK1/2 acts as a positive mediator of ANP's effects. nih.gov The activation of ERK in this pathway is thought to be downstream of ROS production. nih.gov
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Modulation
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) is another critical kinase modulated by ANP 1-28 signaling, particularly in the context of ion channel regulation. In adult rabbit ventricular cardiomyocytes, the stimulatory effect of ANP on sarcKATP channels is mediated by CaMKII. nih.govphysiology.org The inhibition of CaMKII has been shown to reverse the ANP-induced stimulation of these channels. nih.gov This places CaMKII as an essential component of the intracellular signaling cascade initiated by ANP to modulate cardiac excitability. nih.gov The activation of CaMKII in the ANP signaling pathway is thought to be upstream of ERK1/2. nih.gov
Ryanodine (B192298) Receptor (RyR) Contributions to ANP Signaling
The ryanodine receptor (RyR), a major intracellular calcium release channel located on the sarcoplasmic reticulum, plays a crucial role in the signal transduction of ANP 1-28. nih.govphysiology.org Specifically, the activation of RyRs is a required step for the ANP-elicited stimulation of ventricular sarcKATP channels. nih.gov Blockade of RyRs has been demonstrated to nullify the stimulatory effect of ANP on these channels. nih.govphysiology.org This indicates that calcium release from intracellular stores through RyRs is a key event in this signaling pathway. nih.gov Furthermore, the activation of RyRs in the ANP signaling cascade appears to be downstream of the production of reactive oxygen species. nih.gov Blockade of RyRs also prevents the stimulation of sarcKATP channels induced by hydrogen peroxide, further supporting the sequential nature of this pathway where ROS production precedes RyR activation. nih.gov
Modulation of ATP-Sensitive Potassium (KATP) Channels
ANP 1-28 positively modulates the activity of sarcolemmal ATP-sensitive potassium (sarcKATP) channels in ventricular myocytes. nih.govphysiology.org This modulation is not direct but is mediated through a complex intracellular signaling cascade. The binding of ANP to its NPR-A receptor initiates this cascade, leading to the activation of PKG. nih.govphysiology.org Downstream of PKG, the pathway involves the generation of ROS, the activation of ERK1/2 and CaMKII, and the activation of ryanodine receptors. nih.govphysiology.org The culmination of this signaling pathway is an enhancement of sarcKATP channel function, which is achieved by destabilizing the long closed states of the channel and facilitating its opening transitions, without altering the single-channel conductance. nih.govphysiology.org This novel mechanism may contribute to the regulation of cardiac excitability and play a role in cytoprotection, in part, by opening myocardial KATP channels. nih.govphysiology.org
Summary of ANP 1-28 Signaling Pathway for KATP Channel Modulation
| Signaling Component | Role in ANP-induced KATP Channel Modulation | Supporting Evidence |
|---|---|---|
| NPR-A/PKG | Initiates the signaling cascade upon ANP binding. | Inhibition of NPR-A or PKG abrogates the stimulatory effect of ANP. nih.govphysiology.org |
| Reactive Oxygen Species (ROS) | Acts as a downstream mediator of PKG activation. | ROS scavenging prevents ANP-induced channel stimulation. nih.govresearchgate.net |
| ERK1/2 | A necessary downstream kinase for channel modulation. | Inhibition of MEK1/2 (upstream of ERK1/2) blocks the effect of ANP. nih.gov |
| CaMKII | An essential kinase in the signaling pathway. | Inhibition of CaMKII reverses ANP's stimulatory effect. nih.gov |
| Ryanodine Receptor (RyR) | Required for channel stimulation, likely downstream of ROS. | Blockade of RyR nullifies the stimulatory effect of ANP. nih.govphysiology.org |
Regulation of Endothelin-1 Secretion
Human ANP 1-28 plays a significant role in regulating the secretion of Endothelin-1 (ET-1), a potent vasoconstrictor. ANP 1-28 has been shown to inhibit the secretion of ET-1 in a dose-dependent manner. nih.govmedchemexpress.com This inhibitory effect is particularly evident when ET-1 secretion is stimulated by agonists such as Angiotensin II (Ang II). nih.govmedchemexpress.com The mechanism underlying this inhibition is linked to the canonical ANP signaling pathway involving the generation of cyclic GMP (cGMP). nih.gov In cultured porcine aortic endothelial cells, the inhibition of Ang II-stimulated ET-1 secretion by porcine ANP-(1-28) was paralleled by an increase in the cellular cGMP level. nih.gov Furthermore, the addition of a cGMP analogue, 8-bromo-cGMP, also reduced the secretion of ET-1, supporting the role of cGMP in this process. nih.gov There is a negative correlation between the decrease in ET-1 and the increase in cGMP. nih.gov ANP does not appear to affect the number or sensitivity of Ang II binding sites. nih.gov
Effect of ANP 1-28 on Endothelin-1 Secretion
| Condition | Effect of ANP 1-28 | Mediator |
|---|---|---|
| Basal ET-1 Secretion | Inhibitory | cGMP |
| Angiotensin II-stimulated ET-1 Secretion | Potent Inhibition | cGMP nih.govmedchemexpress.com |
Autocrine and Paracrine Regulatory Roles of ANP 1-28
Beyond its well-established endocrine functions, ANP 1-28 also exerts important autocrine and paracrine effects within the heart and vasculature. nih.govahajournals.org This local action is supported by the presence of natriuretic peptide receptors in cardiac cells. ahajournals.org Endogenous ANP can act as an inhibitory regulator of cardiac myocyte hypertrophy. ahajournals.org This suggests that locally produced ANP may play a role in preventing excessive cardiac cell growth in pathological states like heart failure. ahajournals.org
The autocrine and paracrine functions of ANP extend to other cell types within the cardiovascular system. These include the regulation of myocyte growth, inhibition of fibroblast proliferation and extracellular matrix deposition, and a cytoprotective anti-ischemic function. nih.gov ANP also influences coronary endothelium and vascular smooth muscle proliferation and contractility. nih.gov Most of these local actions are mediated through the activation of particulate guanylyl cyclase and the subsequent elevation of intracellular cGMP. nih.gov In addition to its roles in the cardiovascular system, ANP can act as an autocrine or paracrine factor for immune regulation and cytoprotection in other tissues. creative-diagnostics.com
Physiological Roles and Biological Functions of Human Anp 1 28
Regulation of Fluid and Electrolyte Homeostasis
ANP is a central figure in the regulation of the body's fluid and electrolyte balance, primarily through its potent diuretic (water excretion) and natriuretic (sodium excretion) effects on the kidneys. creative-diagnostics.com
Mechanisms of Natriuresis and Diuresis
ANP stimulates significant natriuresis and diuresis through a coordinated series of actions within the kidney. annualreviews.org A primary site of action is the medullary collecting duct, which is crucial for the regulation of sodium excretion. wikipedia.org ANP inhibits sodium reabsorption in the collecting ducts and the thick ascending limb by decreasing the activity of the epithelial sodium channel (ENaC) on the apical membrane and the sodium-potassium ATPase pump on the basolateral membrane. wikipedia.org This inhibition is mediated by the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org
Furthermore, ANP increases blood flow through the vasa recta, the straight arterioles in the medulla of the kidney. wikipedia.org This enhanced blood flow facilitates the "washout" of solutes, such as sodium chloride and urea, from the medullary interstitium. wikipedia.orgdergipark.org.tr The resulting decrease in the osmolarity of the interstitium leads to less reabsorption of fluid from the renal tubules and, consequently, increased excretion of water and sodium. wikipedia.org The diuretic effect is also aided by ANP's ability to inhibit the action of vasopressin (antidiuretic hormone) in the collecting duct, reducing water permeability. annualreviews.org
Modulation of Glomerular Filtration Rate (GFR)
A key mechanism by which ANP promotes fluid and salt excretion is by increasing the Glomerular Filtration Rate (GFR). nih.govcvphysiology.com ANP achieves this through specific hemodynamic effects on the glomerulus. It causes vasodilation of the afferent arteriole, which brings blood to the glomerulus, and constriction of the efferent arteriole, which carries blood away. frontiersin.orgnih.gov This dual action elevates the hydraulic pressure within the glomerular capillaries, driving a greater rate of filtration. frontiersin.organnualreviews.org
Additionally, some research suggests that ANP may directly relax glomerular mesangial cells, which can increase the total surface area available for filtration. annualreviews.org The net result is a greater filter load of sodium and water being delivered to the renal tubules. wikipedia.org
| Parameter | Control Period | During ANP Infusion (45 mins) | Post-Infusion |
|---|---|---|---|
| Glomerular Filtration Rate (ml/min) | 53 ± 15 | 82 ± 16 | 61 ± 15 |
| Urinary Sodium Excretion (μEq/min) | 74.4 ± 32.6 | 146.9 ± 38.1 | 41.3 ± 15.6 |
Effects on Renal Tubular Sodium and Water Reabsorption
ANP directly inhibits the reabsorption of sodium and water at multiple points along the nephron. frontiersin.orgnih.gov
Proximal Tubule: In the proximal tubule, ANP inhibits several sodium transporters, including the Na+/H+ exchanger and the Na+, K+-ATPase pump. frontiersin.org It also counteracts the sodium-retaining effects of angiotensin II in this segment. frontiersin.orgendocrinolrespract.org
Thick Ascending Limb of Henle's Loop: ANP can inhibit the activity of the Na+/K+/2Cl− cotransporter, a key channel for salt reabsorption in this part of the nephron. frontiersin.org This action reduces the kidney's ability to concentrate urine. frontiersin.org
Collecting Duct: This is a major site of ANP action. In the cortical collecting duct, ANP reduces sodium absorption and decreases water permeability stimulated by vasopressin. frontiersin.organnualreviews.org The increased load of sodium and water is then delivered to the inner medullary collecting duct, where ANP continues to inhibit sodium reabsorption, leading to profound natriuresis and diuresis. annualreviews.org
| Nephron Segment | Inhibited Transporter/Channel | Resulting Effect |
|---|---|---|
| Proximal Tubule | Na+/H+ Exchanger, Na+, K+-ATPase | Decreased sodium reabsorption frontiersin.org |
| Thick Ascending Limb | Na+/K+/2Cl− Cotransporter (NKCC2) | Reduced salt reabsorption frontiersin.org |
| Collecting Duct | Epithelial Sodium Channel (ENaC), Na+, K+-ATPase | Decreased sodium reabsorption wikipedia.org |
| Collecting Duct | Aquaporin-2 (Action of Vasopressin) | Decreased water reabsorption annualreviews.org |
Cardiovascular System Regulation
Beyond its renal functions, ANP is a significant modulator of the cardiovascular system, primarily through its ability to relax blood vessels and antagonize pro-hypertensive systems.
Vasodilatory Effects on Vascular Smooth Muscle
ANP exerts a direct vasodilatory effect on vascular smooth muscle, which contributes to its ability to lower blood pressure. annualreviews.org This relaxation does not require an intact endothelium and is mediated by the binding of ANP to its receptor, which activates particulate guanylate cyclase and leads to an increase in intracellular cGMP. dergipark.org.trphysiology.org This elevation in cGMP is the key second messenger that orchestrates the relaxation of the smooth muscle cells. dergipark.org.tr
Studies have demonstrated this effect both in vivo and in vitro. Intra-arterial infusion of ANP in humans produces a dose-dependent increase in forearm blood flow. nih.gov In isolated human arteries, ANP causes concentration-dependent relaxation. nih.gov This vasodilatory action is more pronounced in arterioles compared to veins. dergipark.org.trcvphysiology.com Furthermore, ANP has been shown to possess anti-hypertrophic properties, suppressing the growth of vascular smooth muscle cells, which is a process central to the pathophysiology of hypertension. nih.gov
| Study Type | Model | Observation | Finding |
|---|---|---|---|
| In Vivo | Human forearm blood flow measurement | Dose-dependent increase in forearm blood flow with intra-arterial infusion (0.1-1 μg/min) | Corresponds to a 163% increase in net blood flow nih.gov |
| In Vitro | Isolated human brachial artery | Concentration-dependent relaxation with ANP application (1 nmol/l - 1 μmol/l) | Demonstrates direct arterial smooth muscle relaxation nih.gov |
Antagonism of the Renin-Angiotensin-Aldosterone System (RAAS)
ANP is a powerful and direct antagonist of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that raises blood pressure and promotes sodium and water retention. nih.govsynergypublishers.comannualreviews.org The antagonism occurs at multiple levels:
Inhibition of Renin Secretion: ANP acts on the juxtaglomerular cells of the kidney to inhibit the secretion of renin. annualreviews.orgscielo.br This is the rate-limiting step of the RAAS, so its inhibition leads to reduced downstream production of both angiotensin II and aldosterone (B195564). wikipedia.orgcvphysiology.com
Inhibition of Aldosterone Secretion: ANP has a direct inhibitory effect on the zona glomerulosa cells of the adrenal cortex, suppressing the synthesis and release of aldosterone, a hormone that promotes sodium reabsorption in the kidneys. annualreviews.orgscielo.br This action occurs independently of the reduction in renin and angiotensin II. annualreviews.orgscielo.br
Counteraction of Angiotensin II Effects: ANP directly opposes the physiological actions of angiotensin II. It counteracts the vasoconstrictor effects of angiotensin II on blood vessels and blunts the stimulatory effect of angiotensin II on sodium reabsorption in the proximal tubules. frontiersin.organnualreviews.orgscielo.br
This comprehensive antagonism of the RAAS is a cornerstone of ANP's role in lowering blood pressure and reducing extracellular fluid volume. annualreviews.orgahajournals.org
| Target | Action of ANP | Consequence |
|---|---|---|
| Juxtaglomerular Cells (Kidney) | Inhibits renin secretion | Decreased plasma renin activity; reduced Angiotensin II formation annualreviews.orgscielo.br |
| Adrenal Cortex (Zona Glomerulosa) | Directly inhibits aldosterone synthesis and secretion | Decreased plasma aldosterone levels; reduced sodium retention annualreviews.orgscielo.br |
| Vascular Smooth Muscle | Opposes Angiotensin II-induced vasoconstriction | Contributes to vasodilation and lower blood pressure annualreviews.orgscielo.br |
| Renal Proximal Tubule | Inhibits Angiotensin II-stimulated sodium reabsorption | Contributes to natriuresis frontiersin.orgendocrinolrespract.org |
Suppression of Cardiac Hypertrophy and Fibrosis
ANP 1-28 plays a critical role in opposing the pathological remodeling of the heart, specifically cardiac hypertrophy and fibrosis. mdpi.comnih.gov Studies have demonstrated that ANP can inhibit the proliferation and fibrosis of cardiac fibroblasts and suppress the hypertrophy of cardiac myocytes. nih.govoup.com In animal models of pressure or volume overload, a deficiency in ANP leads to more pronounced cardiac hypertrophy and fibrosis. nih.govahajournals.org This suggests that ANP acts as a local autocrine and/or paracrine factor to protect the heart from maladaptive remodeling. mdpi.comoup.com
Research in mice with dilated cardiomyopathy has shown that ANP deficiency is associated with increased cardiac mass, cardiomyocyte cross-sectional area, and extensive perivascular fibrosis of coronary vessels. nih.govahajournals.org Conversely, the administration of ANP has been shown to improve cardiac function and reduce cardiac remodeling in response to stress. mdpi.com These findings highlight the importance of ANP in preserving cardiac structure and function.
Table 1: Effects of ANP 1-28 on Cardiac Remodeling
| Cellular/Tissue Effect | Mechanism of Action | Outcome | References |
| Inhibition of Cardiac Myocyte Hypertrophy | Acts as a local autocrine/paracrine factor. | Prevents pathological enlargement of heart muscle cells. | mdpi.comoup.com |
| Inhibition of Cardiac Fibroblast Proliferation | Modulates fibroblast activity. | Reduces the excessive formation of fibrous connective tissue. | oup.com |
| Suppression of Collagen Synthesis | C-type natriuretic peptide (CNP), whose production is enhanced by ANP, potently inhibits collagen synthesis. | Mitigates cardiac fibrosis. | nih.gov |
| Attenuation of Perivascular Fibrosis | Protects coronary vessels from fibrotic remodeling. | Preserves coronary blood flow and microvascular function. | nih.gov |
Inhibition of Vascular Smooth Muscle Cell Growth and Proliferation
ANP 1-28 has been identified as an antimitogenic factor, meaning it inhibits cell division. nih.govnih.gov It significantly suppresses the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of hypertension and atherosclerosis. nih.govnih.govmdpi.com In cultured rat aortic smooth muscle cells, ANP was found to suppress the proliferative effects of serum. nih.govnih.gov
Furthermore, ANP can inhibit the synthesis of RNA and protein in VSMCs induced by vasoconstrictive substances like angiotensin II, leading to a reduction in cell size. nih.govnih.gov This antihypertrophic action of ANP on VSMCs is primarily mediated through the activation of guanylate cyclase-linked ANP receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). nih.govoup.com
Regulation of Endothelial Cell Permeability
ANP 1-28 plays a crucial role in regulating the permeability of the vascular endothelium. jci.orgnih.gov It can acutely increase vascular permeability, which contributes to the movement of fluid and plasma proteins from the vascular space to the interstitial space. jci.orgnih.gov This action, along with its diuretic and natriuretic effects, helps to reduce plasma volume and lower blood pressure. jci.orgnih.govnih.gov
Studies involving the knockout of the ANP receptor in vascular endothelia have demonstrated the importance of this function. jci.orgnih.gov These knockout mice exhibited reduced vascular permeability to plasma protein, leading to chronically increased plasma volume, arterial hypertension, and cardiac hypertrophy. jci.orgnih.gov This indicates that the ANP-induced increase in endothelial permeability is a critical mechanism for regulating blood pressure. jci.orgnih.gov
Metabolic Regulation
Beyond its cardiovascular effects, ANP 1-28 is also involved in the regulation of metabolic processes, particularly lipid and glucose metabolism.
Stimulation of Lipolysis
ANP 1-28 is a potent stimulator of lipolysis, the breakdown of fats, in human adipocytes (fat cells). nih.govresearchgate.net This effect is comparable to that of isoproterenol, a well-known lipolytic agent. researchgate.net The lipolytic action of ANP is mediated through a cGMP-dependent pathway. nih.govresearchgate.net Studies have shown that larger adipocytes, which express higher levels of the ANP receptor (NPR-A), exhibit a greater lipolytic response to ANP. nih.gov ANP is also believed to contribute to the stimulation of lipolysis during exercise. genscript.comdiscoverx.combiocat.com
Involvement in Lipid Metabolism and Glucose Homeostasis
ANP 1-28 influences both lipid and glucose metabolism. oup.com Systemic infusion of ANP leads to a concentration-dependent increase in venous glycerol (B35011) and non-esterified fatty acid (NEFA) concentrations, consistent with increased lipolysis. oup.com This increase in lipid mobilization from adipose tissue results in higher circulating NEFA levels. oup.com
In addition to its effects on lipid metabolism, ANP also affects glucose utilization. oup.com At lower concentrations, ANP can slightly increase glucose oxidation, while at higher concentrations, it can lead to a decrease. oup.com Conversely, lipid oxidation tends to decrease at low ANP concentrations and increase at higher concentrations. oup.com Furthermore, there is evidence that ANP may play a role in regulating insulin (B600854) and glucagon (B607659) release from the pancreas. nih.gov
Immune System Modulation
ANP 1-28 is increasingly recognized for its role in modulating the immune system. wikipedia.org It is produced by various immune cells and has been shown to regulate functions of both the innate and adaptive immune systems. wikipedia.orgnih.gov ANP can modulate innate immunity by enhancing the defense against extracellular microbes and by inhibiting the release of pro-inflammatory markers and the expression of adhesion molecules. wikipedia.orgcreative-diagnostics.com
ANP has demonstrated anti-inflammatory and cytoprotective effects. wikipedia.orgpnas.org For instance, it can reduce the levels of pro-inflammatory cytokines like TNF-α and inhibit the activation of NF-κB, a key regulator of inflammation. pnas.org These immunomodulatory effects suggest that ANP plays a role in controlling inflammation and protecting cells from damage. wikipedia.orgpnas.org
Table 2: Immunomodulatory Actions of ANP 1-28
| Immune Function | Mechanism of Action | Outcome | References |
| Regulation of Innate Immunity | Enhances defense against microbes, inhibits pro-inflammatory markers. | Modulates the initial immune response. | wikipedia.orgcreative-diagnostics.com |
| Anti-inflammatory Effects | Reduces TNF-α levels, inhibits NF-κB activation. | Suppresses inflammatory responses. | pnas.org |
| Cytoprotective Effects | Protects myocardial, vascular smooth, endothelial, and other cells. | Prevents cell damage. | wikipedia.org |
| Modulation of Adaptive Immunity | Influences T-cell populations. | Regulates specific immune responses. | creative-diagnostics.com |
Cytoprotective Actions
Beyond its immunomodulatory roles, ANP exhibits direct cytoprotective effects on various cell types, including myocardial cells. wikipedia.org
ANP 1-28 provides significant protection to the heart muscle against injuries caused by ischemia and subsequent reperfusion. oup.comsemanticscholar.org Administration of ANP at the time of reperfusion has been shown to protect the myocardium, reduce infarct size, and improve cardiac function. oup.comnih.gov One of the key mechanisms behind this cardioprotective effect is the increase in intracellular cGMP levels in myocardial and endothelial cells, which is stimulated by ANP. oup.comgenscript.com
ANP also mitigates reperfusion injury by limiting the activation of polymorphonuclear neutrophils, which are known to contribute to endothelial and myocardial damage. oup.com In clinical studies with patients suffering from stable effort angina, intravenous administration of ANP attenuated exercise-induced myocardial ischemia, possibly by increasing myocardial perfusion to the ischemic region. ahajournals.org In diabetic rat models, treatment with a related natriuretic peptide significantly improved cardiac function and reduced apoptosis and oxidative stress following an ischemia-reperfusion event. physiology.org
Table 3: Cardioprotective Findings of ANP in Ischemia-Reperfusion Injury
| Study Model | Key Findings | Proposed Mechanism | Reference |
| Isolated Rat Hearts | Improved recovery of cardiac output and coronary flow. | Significant increase in post-ischemic cGMP release. | oup.com |
| Humans with Myocardial Infarction | Reduced infarct size, diminished left ventricle dilation. | Pharmacological administration during reperfusion. | nih.gov |
| Patients with Stable Angina | Attenuated exercise-induced myocardial ischemia. | Increased myocardial perfusion to the ischemic region. | ahajournals.org |
| Rabbit Hearts | Limited infarct size when administered before reperfusion. | Not specified. | ahajournals.org |
| Ovariectomized Rat Hearts | Restored cardioprotection. | ANP-mediated activation of the nitric oxide (NO) pathway. | semanticscholar.org |
Antioxidant Activities
Atrial Natriuretic Peptide (ANP 1-28, human) exhibits significant antioxidant properties, contributing to its protective roles in various tissues, particularly within the cardiovascular and renal systems. nih.govfrontiersin.org Accumulating evidence suggests that ANP counteracts oxidative stress by modulating reactive oxygen species (ROS) generation and enhancing endogenous antioxidant defense mechanisms. nih.govoup.com These activities are crucial to its function in regulating cell growth and proliferation and in providing protective effects against oxidant-induced cell damage. nih.govnih.gov The antioxidant effects of ANP can be context-dependent, varying with the cell type and experimental conditions. nih.gov
Cardiomyocyte Protection
In cardiac muscle cells, ANP demonstrates potent antioxidant actions that contribute to its well-documented antihypertrophic effects. oup.comnih.gov Pathological stimuli that induce cardiac hypertrophy, such as angiotensin II and mechanical stress, are often associated with an increase in ROS production. oup.com ANP has been shown to counteract this by suppressing the generation of superoxide (B77818), a key ROS. oup.comnih.gov
The primary mechanism for this effect involves the inhibition of NADPH oxidase, a major enzymatic source of superoxide in cardiomyocytes. oup.com Research on neonatal rat cardiomyocytes has shown that ANP significantly inhibits the increase in NADPH-driven superoxide generation induced by hypertrophic agents like angiotensin II and endothelin-1. oup.com This action is mediated through the activation of its receptor, NPR-A, and the subsequent production of cyclic GMP (cGMP). oup.com By reducing ROS levels, ANP mitigates several downstream events that lead to hypertrophy, including the expression of genes like c-fos and β-myosin heavy chain. oup.comnih.gov
| Marker | Angiotensin II Treatment | Angiotensin II + ANP (1µmol/L) Treatment | Reference |
|---|---|---|---|
| Superoxide Generation (% of control) | 177 ± 24% | 127 ± 15% | oup.com |
| Cardiomyocyte Size (% of control) | Data not specified | Reduced to 107 ± 5% | nih.gov |
| β-myosin Heavy Chain Expression (fold change) | Data not specified | Reduced to 1.2 ± 0.2-fold | nih.gov |
| c-fos Expression (fold change) | Data not specified | Reduced to 0.9 ± 0.2-fold | nih.gov |
| gp91phox Expression (fold change) | Data not specified | Reduced to 1.0 ± 0.5-fold | nih.gov |
Nephroprotective Effects
ANP's antioxidant and anti-inflammatory properties are fundamental to its nephroprotective effects in both acute and chronic kidney diseases. nih.govfrontiersin.orgresearchgate.net It helps to maintain a stable redox state in the kidney, in part through its interaction with the renal dopamine (B1211576) system. nih.govfrontiersin.org Studies have shown that ANP can attenuate ROS levels in models of renal ischemia-reperfusion injury. nih.gov In chronic kidney disease models, an increase in ANP expression has been observed, suggesting a compensatory protective mechanism against the progression of renal deterioration and oxidative stress. nih.gov
Activation of the Nrf2/HO-1 Pathway
A key mechanism underlying ANP's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. spandidos-publications.comnih.gov This pathway is a central regulator of cellular defense against oxidative stress. ahajournals.org In vertebral endplate chondrocytes, for instance, ANP has been shown to protect against hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis by activating this pathway. spandidos-publications.comnih.gov ANP treatment promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like HO-1. spandidos-publications.com This activation helps to reverse the damaging effects of oxidative stress, such as increased lipid peroxidation (measured by malondialdehyde levels) and depleted endogenous antioxidants like superoxide dismutase (SOD) and nitric oxide (NO). spandidos-publications.com
| Treatment Group | Malondialdehyde (MDA) Level | Superoxide Dismutase (SOD) Activity | Nitric Oxide (NO) Content | Reference |
|---|---|---|---|---|
| Control | Baseline | Baseline | Baseline | spandidos-publications.com |
| H₂O₂ Treated | Increased | Decreased | Decreased | spandidos-publications.com |
| ANP + H₂O₂ Treated | Reversed increase | Reversed decrease | Reversed decrease | spandidos-publications.com |
Pathophysiological Contexts and Research Models for Human Anp 1 28
ANP 1-28 Dynamics in Cardiac Remodeling and Disease Mechanisms
Cardiac remodeling, a process involving changes in the size, shape, and function of the heart, is a hallmark of many cardiovascular diseases. ANP 1-28 is intricately involved in this process, often acting as a counter-regulatory hormone to mitigate pathological changes.
The principal stimulus for the secretion of ANP 1-28 is the mechanical stretching of the atrial wall. ahajournals.orgoup.com This typically occurs in response to an increased intravascular volume. nih.gov While atrial pressure is related to ANP release, it is the physical stretch of the atrial wall that is considered the main determinant for its acute release. ahajournals.org In pathological states such as heart failure, where atrial pressure and volume are chronically elevated, there is a corresponding increase in the secretion of ANP from both the atria and, to a lesser extent, the ventricles. ahajournals.org
However, the regulatory mechanisms of ANP secretion are complex and can become dysregulated. While acute atrial fibrillation (AF) can lead to a surge in plasma ANP levels due to atrial stretch, prolonged AF can have the opposite effect. oup.com This paradox is attributed to the structural damage inflicted on the atria by long-standing AF, which can impair the capacity of atrial myocytes to produce and secrete ANP. oup.com Furthermore, factors beyond simple stretch, such as neurohormonal and paracrine signals, also modulate ANP release. For instance, endothelin, a potent vasoconstrictor, can stimulate ANP secretion and enhance the response to atrial stretch. oup.com Conversely, nitric oxide, another endothelial-derived factor, has an inhibitory effect on ANP secretion. oup.com
The ability of the atria to produce ANP 1-28 can be significantly compromised by structural damage. In conditions like long-standing mitral valve disease, which leads to atrial overloading and subsequent structural damage including degeneration and interstitial fibrosis, the ANP content in the more severely affected left atrium has been found to be lower than in the right atrium. oup.com This suggests that the loss of functional atrial myocytes directly translates to a reduced capacity for ANP production. oup.com
Studies have demonstrated an inverse relationship between the duration of atrial fibrillation and plasma ANP concentrations, supporting the concept that progressive atrial damage diminishes ANP production. oup.com A low preoperative plasma ANP concentration has been shown to be a predictor of poor outcomes after maze surgery for AF, and it correlates with a high content of atrial collagen, a marker of atrial degeneration. oup.com This indicates that plasma ANP levels can serve as a biomarker for the structural and functional integrity of the atria. oup.com
ANP 1-28 exerts significant anti-hypertrophic and anti-fibrotic effects on the heart, thereby counteracting pathological cardiac remodeling. mdpi.com It has been shown to inhibit cardiac fibroblast-mediated collagen synthesis. nih.gov In mouse models of dilated cardiomyopathy, a deficiency in ANP leads to more severe cardiac remodeling, including increased heart mass, larger cardiomyocyte cross-sectional area, and more extensive interstitial and perivascular fibrosis. nih.gov
The mechanisms underlying these cardioprotective effects are multifaceted. In vitro studies have revealed that ANP can inhibit cell growth and proliferation in cardiomyocytes. mdpi.com One of the proposed mechanisms involves the inhibition of the transient receptor potential subfamily C (TRPC-6) channel in a protein kinase G-dependent manner, which in turn blocks the calcineurin-nuclear factor of activated T-cells (NFAT) signaling pathway, a known trigger of hypertrophic stimuli. mdpi.com Additionally, ANP can increase mitogen-activated protein kinase phosphatase-1 (MKP-1) signaling, which inhibits key kinases involved in cell proliferation and hypertrophy. mdpi.com
In the vasculature, ANP 1-28 also plays a role in remodeling. It has been shown to regulate the growth and migration of endothelial cells, which are crucial processes in angiogenesis. researchgate.net Furthermore, endogenous ANP is considered to be a key factor in vascular remodeling within ischemic tissue. researchgate.net
Interactive Data Table: Effects of ANP 1-28 on Cardiac and Vascular Cells
| Cell Type | ANP 1-28 Effect | Key Mechanistic Insight |
| Cardiomyocytes | Inhibits hypertrophy and cell growth | Inhibition of TRPC-6/NFAT signaling, increased MKP-1 signaling |
| Cardiac Fibroblasts | Inhibits collagen synthesis and proliferation | Counteracts pro-fibrotic stimuli |
| Endothelial Cells | Regulates growth and migration | Important for angiogenesis and vascular remodeling |
Experimental Models for ANP 1-28 Research
To elucidate the physiological and pathophysiological roles of ANP 1-28, researchers utilize a variety of experimental models, ranging from isolated cells to whole organ preparations.
In vitro cellular systems provide a controlled environment to study the direct effects of ANP 1-28 on specific cell types, devoid of systemic influences. Isolated cardiomyocytes are frequently used to investigate the anti-hypertrophic and pro-survival effects of ANP. For instance, studies on cultured cardiomyocytes have demonstrated that ANP can inhibit apoptosis (programmed cell death) at certain concentrations. nih.gov These models have also been instrumental in dissecting the signaling pathways involved in ANP's actions, such as its ability to inhibit calcium channels in early developmental cardiomyocytes. plos.org
Co-culture systems, where different cell types are grown together, have also provided valuable insights. For example, co-culturing cardiac myocytes and endothelial cells has been shown to enhance ANP secretion, highlighting the importance of paracrine interactions between these cells. oup.com Cultured human umbilical vein endothelial cells (HUVECs) have been used to show that ANP can inhibit the secretion of endothelin-1, a potent vasoconstrictor, in a dose-dependent manner. medchemexpress.com
Ex vivo tissue preparations, such as isolated organ strips, allow for the study of the integrated response of a tissue to ANP 1-28 while still maintaining a degree of physiological complexity. Isolated, pre-constricted aortic rings and strips from large vessels are commonly used to demonstrate the vasorelaxant properties of ANP. physiology.org For example, human ANP has been shown to relax potassium-induced contractions of isolated canine renal arterial strips. caymanchem.com
These models are also valuable for investigating the effects of ANP on cardiac muscle contractility and electrophysiology. Isolated heart preparations have been used to study the effects of natriuretic peptides on cardiac contraction. bioone.org Furthermore, isolated perfused rat atria have been instrumental in demonstrating that endothelin augments the ANP secretory response to mechanical stretch. oup.com These ex vivo models bridge the gap between single-cell studies and complex in vivo experiments, providing crucial data on the tissue-level effects of ANP 1-28.
Interactive Data Table: Experimental Models for ANP 1-28 Research
| Model Type | Specific Example | Research Application |
| In Vitro Cellular Systems | Isolated Cardiomyocytes | Studying anti-hypertrophic and anti-apoptotic effects; dissecting signaling pathways. |
| Cultured Endothelial Cells | Investigating effects on vasodilation, angiogenesis, and paracrine signaling. | |
| Ex Vivo Tissue Preparations | Isolated Aortic Rings/Strips | Demonstrating vasorelaxant properties. |
| Isolated Perfused Heart/Atria | Studying effects on cardiac contractility, electrophysiology, and secretion regulation. |
Advanced Research Methodologies Applied to ANP 1-28 Studies
Single-Channel Electrophysiological Recordings
Single-channel electrophysiological recordings have provided a detailed view of how human ANP 1-28 modulates ion channel activity at the molecular level. A prominent application of this technique is the study of its effects on ATP-sensitive potassium (KATP) channels in ventricular cardiomyocytes.
In a study using freshly isolated adult rabbit ventricular myocytes, single-channel recordings were performed in the cell-attached patch configuration. nih.gov This method preserves the intracellular signaling environment, which is crucial for observing the effects of extracellularly applied hormones like ANP. Researchers induced baseline KATP channel activity using the metabolic inhibitor sodium azide. The subsequent application of human ANP 1-28 was found to significantly enhance the single-channel activity of these sarcolemmal KATP channels. nih.gov The data revealed that ANP increased the apparent opening and bursting frequencies of the channels without altering their single-channel conductance. nih.gov
Further investigations using this technique have also explored the inhibitory effects of ANP 1-28 on L-type Ca2+ channels (ICaL) in rabbit heart cells. plos.orgsemanticscholar.org Single-channel recordings have shown that ANP reduces the open probability of the Ca2+ channel, again without affecting its unitary conductance. plos.orgsemanticscholar.org This demonstrates a mechanism by which ANP can exert a negative inotropic effect on the heart.
Interactive Data Table: Findings from Single-Channel Recordings on Human ANP 1-28
| Cell Type | Ion Channel | Effect of Human ANP 1-28 | Mechanism | Reference |
|---|---|---|---|---|
| Rabbit Ventricular Cardiomyocytes | Sarcolemmal KATP Channel | Increased channel activity | Enhanced opening and bursting frequencies | nih.gov |
| Rabbit Heart Cells | L-type Ca2+ Channel (ICaL) | Decreased channel activity | Reduced open probability | plos.orgsemanticscholar.org |
Biochemical Marker Analysis and Immunoassays
The study of human ANP 1-28 heavily relies on the analysis of biochemical markers and the use of immunoassays to quantify the peptide and its related molecules. These techniques are fundamental for both in vitro and in vivo research, as well as for clinical diagnostics.
Immunoassays: A variety of immunoassays have been developed to measure ANP and its precursor, proANP. researchgate.net Sandwich immunoassays, in particular, are used for the detection of different regions of the proANP molecule. researchgate.net For instance, an immunoluminometric assay has been developed for the midregion of pro-ANP (amino acids 53-90). researchgate.net Due to the longer half-life of proANP compared to the mature ANP 1-28, it is often considered a more stable analyte for measurement in plasma. researchgate.net Commercially available immunoassay kits can quantitatively measure ANP in various sample types, including plasma, urine, and tissue culture media. arborassays.com These assays are crucial for studies investigating the physiological and pathophysiological roles of ANP, such as its association with cardiovascular diseases.
Biochemical Markers: A primary biochemical marker of ANP 1-28 activity is the intracellular level of cyclic guanosine (B1672433) monophosphate (cGMP). ANP 1-28 binds to its receptor, natriuretic peptide receptor-A (NPR-A), which possesses guanylate cyclase activity. jacc.orgnih.gov This binding triggers the conversion of GTP to cGMP. Therefore, measuring cGMP generation in response to ANP 1-28 is a standard method to assess its biological activity in cultured cells, such as human cardiac fibroblasts. jacc.orgnih.gov In studies on human coronary artery smooth muscle cells, the inhibitory effect of ANP 1-28 on cell migration induced by oxidized LDL was shown to be paralleled by an increase in cellular cGMP levels. ahajournals.org
Genetic Manipulation and Gene Expression Studies
Genetic manipulation and gene expression studies have been pivotal in understanding the role of human ANP 1-28 in health and disease. This research has ranged from identifying mutations in the ANP gene (NPPA) to studying the regulation of its expression.
Genetic Variants and Mutant Peptides: Targeted screening for sequence variants within the human NPPA gene has led to the identification of mutations that result in altered ANP peptides. jacc.orgnih.gov One such mutation was found to produce a 40-amino acid peptide, consisting of the native ANP 1-28 with a 12-amino acid C-terminal extension. jacc.orgnih.gov In vitro studies demonstrated that this mutant ANP could still activate cGMP in cultured human cardiac fibroblasts. jacc.orgnih.gov Subsequent in vivo studies in normal dogs revealed that this mutant peptide had more potent and sustained blood pressure-lowering, diuretic, and natriuretic effects compared to the native ANP 1-28. jacc.orgnih.gov Furthermore, large-scale genetic association studies have identified variants in the NPPA gene cluster that are associated with circulating NT-proANP levels and an increased risk for stroke. nih.gov
Gene Expression Regulation: Studies on the regulation of the human ANP gene have provided insights into the molecular mechanisms that control its synthesis. Research in neonatal rat atriocyte cultures has examined the effects of overexpressing components of the AP-1 transcription factor complex, such as c-fos and c-jun. oup.com Co-transfection of a c-jun expression plasmid with a construct containing the human ANP gene promoter led to a significant increase in promoter activity. oup.com This effect was mediated through a consensus TPA response element (an AP-1 binding site) in the promoter region. oup.com Conversely, overexpression of c-fos resulted in an unexpected inhibition of ANP gene promoter activity. oup.com These findings suggest complex regulatory pathways that link cellular signaling events to the transcriptional control of the ANP gene.
Pharmacological Probes and Inhibitor Studies
Pharmacological probes and inhibitors are essential tools for dissecting the intricate intracellular signaling pathways initiated by human ANP 1-28. By selectively blocking specific components of a signaling cascade, researchers can determine the necessity of each component for the final physiological effect.
A key example of this approach is found in studies of ANP's modulation of sarcolemmal KATP channels in rabbit ventricular cardiomyocytes. nih.gov To elucidate the signaling pathway, a variety of pharmacological inhibitors were used. The study demonstrated that the stimulatory effect of ANP 1-28 on KATP channels was abolished by:
Anantin: A selective inhibitor of the natriuretic peptide receptor type A (NPR-A). nih.gov
KT5823: An inhibitor of cGMP-dependent protein kinase (PKG). nih.gov
N-(2-mercaptopropionyl)glycine (MPG): A reactive oxygen species (ROS) scavenger. nih.gov
U0126: An inhibitor of the MAP kinase pathway (specifically MEK1 and 2). nih.gov
Myristoylated autocamtide-2-related inhibitory peptide for CaMKII (mAIP): An inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). nih.gov
Ryanodine (B192298): An inhibitor of the ryanodine receptor (RyR). nih.gov
These findings collectively indicate that the functional modulation of KATP channels by ANP 1-28 involves a complex signaling cascade that includes NPR-A, PKG, ROS, ERK1/2, CaMKII, and RyR. nih.gov
Interactive Data Table: Pharmacological Probes Used in ANP 1-28 Research
| Inhibitor | Target | Effect on ANP 1-28 Signaling | Reference |
|---|---|---|---|
| Anantin | Natriuretic Peptide Receptor Type A (NPR-A) | Abrogated the KATP-stimulating effect of ANP. | nih.gov |
| KT5823 | cGMP-dependent protein kinase (PKG) | Abrogated the KATP-stimulating effect of ANP. | nih.gov |
| N-(2-mercaptopropionyl)glycine (MPG) | Reactive Oxygen Species (ROS) | Abrogated the KATP-stimulating effect of ANP. | nih.gov |
| U0126 | MAP Kinase Kinase (MEK) 1 and 2 | Abrogated the KATP-stimulating effect of ANP. | nih.gov |
| mAIP | Ca2+/calmodulin-dependent protein kinase II (CaMKII) | Abrogated the KATP-stimulating effect of ANP. | nih.gov |
| Ryanodine | Ryanodine Receptor (RyR) | Abrogated the KATP-stimulating effect of ANP. | nih.gov |
Future Directions and Emerging Research Avenues for Human Anp 1 28
Elucidation of Complex Signaling Cross-talk and Pleiotropic Effects
Future research is increasingly focused on deciphering the intricate signaling networks and wide-ranging, or pleiotropic, effects of Atrial Natriuretic Peptide (ANP) 1-28 beyond its classical role in cardiovascular homeostasis. ANP is now recognized as a key modulator in various physiological and pathological processes, including inflammation, cell growth, and metabolism. mdpi.com Its signaling cascade, primarily mediated through the guanylyl cyclase-A (GC-A) receptor and the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), intersects with numerous other critical cellular pathways. mdpi.comnih.gov
A significant area of investigation is the cross-talk between ANP signaling and the renin-angiotensin-aldosterone system (RAAS). mdpi.com ANP directly counteracts the effects of RAAS by inhibiting renin and aldosterone (B195564) secretion, which contributes to its blood pressure-lowering effects. researchgate.netnih.govresearchgate.net Furthermore, ANP signaling interacts with the renal dopaminergic system; ANP can enhance the inhibitory effect of dopamine (B1211576) on sodium reabsorption in the proximal tubules, suggesting a synergistic relationship in promoting natriuresis. nih.gov Research is also uncovering ANP's role in modulating growth factor signaling. It has been shown to inhibit pathways such as the Ras-MEK1/2-ERK1/2 kinase cascade and cross-talk with vascular endothelial growth factor (VEGF), which are crucial in cell proliferation and angiogenesis. mdpi.com These anti-proliferative properties have positioned the ANP/GC-A signaling pathway as a potential area of interest in cancer research. ahajournals.org
The pleiotropic effects of ANP extend to metabolic regulation and anti-inflammatory responses. mdpi.com ANP is known to induce lipid mobilization, enhance insulin (B600854) sensitivity, and promote the browning of adipocytes, highlighting its role as a regulator of whole-body metabolism. nih.gov In inflammatory contexts, ANP can inhibit the production of pro-inflammatory cytokines and prevent endothelial permeability changes induced by inflammatory mediators like TNF-α. mdpi.com These diverse functions underscore the complexity of ANP's biological role and open new avenues for understanding its therapeutic potential in a range of conditions beyond cardiovascular disease.
| Interacting Pathway | Effect of ANP 1-28 Interaction | Primary Outcome |
|---|---|---|
| Renin-Angiotensin-Aldosterone System (RAAS) | Inhibition of renin and aldosterone secretion | Reduced blood pressure, decreased sodium retention |
| Renal Dopaminergic System | Enhances dopamine-mediated inhibition of Na+/H+ exchanger | Increased natriuresis and diuresis |
| Ras-MEK1/2-ERK1/2 Kinase Cascade | Inhibition of the kinase cascade | Anti-proliferative effects in various cell types |
| Vascular Endothelial Growth Factor (VEGF) | Inhibition of VEGF and its receptor | Anti-angiogenic effects |
| Tumor Necrosis Factor-alpha (TNF-α) Signaling | Inhibits TNF-α-induced cytokine expression and endothelial permeability | Anti-inflammatory effects |
Identification of Novel Binding Partners and Regulatory Modulators
The biological activity of ANP 1-28 is tightly controlled by a sophisticated network of receptors, enzymes, and post-translational modifications. A key area of emerging research is the identification of novel binding partners and a deeper understanding of the modulators that regulate ANP's availability and signaling potency.
The canonical signaling of ANP is mediated by the natriuretic peptide receptor-A (NPR-A), while its clearance from circulation is primarily handled by the natriuretic peptide receptor-C (NPR-C). mdpi.com Recent studies have revealed a more complex interaction between these receptors than previously understood. Evidence suggests that NPR-C can form heterodimers with NPR-A, which may inhibit the guanylyl cyclase activity of NPR-A, representing a novel mechanism for modulating ANP signaling at the receptor level. nih.gov
Regulation also occurs at the level of ANP processing and degradation. The conversion of the precursor, proANP, into the active ANP 1-28 is catalyzed by the cardiac serine protease corin (B2432093). A significant recent discovery identified proprotein convertase subtilisin/kexin 6 (PCSK6) as the enzyme responsible for activating corin, adding another layer of regulatory control. nih.gov This finding suggests that modulation of PCSK6 activity could be a future therapeutic target to control endogenous ANP levels. nih.gov Once in circulation, ANP is rapidly degraded by enzymes such as neprilysin (NEP) and insulin-degrading enzyme (IDE). mdpi.com The development of neprilysin inhibitors, which increase the bioavailability of ANP, has already proven to be a successful therapeutic strategy in cardiovascular disease. nih.gov
Furthermore, post-translational modifications are emerging as critical regulatory modulators. Recent glycoproteomics studies have discovered that proANP can be O-glycosylated. nih.gov This glycosylation can affect the proteolytic processing of the prohormone and reduce the potency of the mature ANP at its receptor, indicating that glycosylation status is a key factor in determining ANP's biological activity. nih.gov
| Modulator | Type | Function |
|---|---|---|
| NPR-C (Clearance Receptor) | Receptor | Binds and internalizes ANP for degradation; can form heterodimers with NPR-A to inhibit signaling. mdpi.comnih.gov |
| Corin | Enzyme (Protease) | Cleaves proANP to generate active ANP 1-28. nih.gov |
| PCSK6 | Enzyme (Protease) | Activates corin, thereby controlling the rate of ANP 1-28 production. nih.gov |
| Neprilysin (NEP) | Enzyme (Peptidase) | Degrades circulating ANP, reducing its half-life and activity. mdpi.com |
| O-glycans | Post-translational Modification | Affects proANP processing and reduces the biological potency of mature ANP. nih.gov |
Comparative Physiology of Natriuretic Peptides in Different Species
The study of the natriuretic peptide (NP) system across different animal species provides valuable insights into the fundamental physiological roles and evolutionary origins of these hormones. Comparative physiology reveals a system that is present in all vertebrate classes but varies in complexity. researchgate.net While mammals typically possess three main natriuretic peptides (ANP, B-type, and C-type), the system's composition differs in other vertebrates. researchgate.net For instance, only one NP has been identified in agnathans (jawless fish) and chondrichthyians (cartilaginous fish), whereas bony fish have multiple NP types. researchgate.net
The primary function of the NP system—regulating cardiovascular and osmotic homeostasis—is conserved across species. researchgate.net The peptides act through guanylyl cyclase receptors to generate cGMP, which mediates physiological effects in key target organs like the gills, kidneys, and the cardiovascular system. researchgate.net In fish, research has led to two main hypotheses regarding NP function: an osmoregulatory role, where NPs are released in response to high salinity to inhibit salt uptake, and a cardioprotective role, where they prevent cardiac dilation from pressure overload. nih.gov These functions, while seemingly distinct, likely represent elements of a more comprehensive regulatory system for maintaining salt and water balance in vertebrates. nih.gov
Evolutionary studies suggest that C-type natriuretic peptide (CNP), which has minimal natriuretic effects but potent vasorelaxant properties, is the most ancient member of the family. The diversification of the NP system in vertebrates, leading to the emergence of ANP and BNP with potent natriuretic and diuretic actions, reflects an adaptation to new physiological demands associated with the transition from aquatic to terrestrial life. Understanding these evolutionary adaptations and the specific functions of NPs in various species can provide a broader perspective on the fundamental mechanisms of cardiovascular and renal regulation.
Systems Biology Approaches in ANP 1-28 Research
Systems biology offers a powerful framework for understanding the complex role of ANP 1-28 by integrating large-scale datasets from genomics, transcriptomics, and proteomics. This holistic approach moves beyond the study of single genes or proteins to analyze the entire network of interactions that ANP influences. Such integrative analyses are crucial for elucidating how disruptions in the ANP system contribute to complex diseases like atrial fibrillation (AF) and hypertension. mdpi.comresearchgate.net
Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell or tissue, have been used to investigate changes in gene expression in atrial tissue from patients with cardiovascular diseases. mdpi.com These studies have identified significant alterations in the expression of the ANP gene (NPPA) and its associated signaling pathways in conditions like AF. mdpi.com By comparing the atrial transcriptomes of individuals with and without AF, researchers can identify entire networks of genes whose expression is coordinately regulated with ANP, providing insights into the molecular remodeling that occurs during disease progression.
Proteomic analyses complement these findings by quantifying changes in protein levels, offering a more direct measure of functional molecules. Integrated transcriptomic and proteomic analysis of human atrial tissue has been used to identify key biological pathways that are dysregulated in AF. mdpi.com Machine learning algorithms can then be applied to these large datasets to identify "feature genes" or proteins, such as ANP, that are most predictive of the disease state. mdpi.com This approach helps to uncover novel biomarkers and mechanistic insights that might be missed by more traditional, targeted research methods. By mapping the extensive network of ANP's molecular interactions, systems biology provides a comprehensive view of its function in both health and disease, paving the way for more targeted and effective therapeutic strategies.
Q & A
Q. What are the standard methodologies for investigating the physiological effects of ANP 1-28 (human) in cardiovascular research?
- Methodological Answer : ANP 1-28 is typically studied using in vitro models (e.g., cardiomyocyte cultures exposed to mechanical stretch or hypoxia) and in vivo models (e.g., rodent hypertension or heart failure models). Key steps include:
- Dosage Optimization : Dose-dependent responses should be tested, as ANP 1-28 inhibits endothelin-1 secretion in a concentration-dependent manner .
- Biomarker Analysis : Measure cGMP levels to confirm activation of guanylate cyclase pathways .
- Functional Assays : Assess blood pressure regulation, natriuresis, and diuresis in animal models .
Q. How can researchers validate the purity and bioactivity of synthetic ANP 1-28 in experimental setups?
- Methodological Answer :
- Purity Verification : Use HPLC or mass spectrometry to confirm ≥95% purity, as lower purity may introduce confounding variables .
- Bioactivity Testing : Perform dose-response assays in cell cultures (e.g., endothelin-1 inhibition in endothelial cells) and compare results to established literature thresholds .
Q. What are the primary physiological pathways modulated by ANP 1-28, and how should they be monitored experimentally?
- Methodological Answer : ANP 1-28 primarily acts via:
- Natriuretic Peptide Receptor-A (NPR-A) : Activate cGMP signaling; monitor using cGMP ELISA kits .
- Endothelin-1 Antagonism : Quantify endothelin-1 levels via immunoassays in serum or culture supernatants .
- Lipolytic Effects : Measure free fatty acid release in adipocyte models during simulated exercise .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported effects of ANP 1-28 on myocardial protection across studies?
- Methodological Answer : Contradictions may arise from differences in:
- Experimental Models : Isolated cardiomyocytes vs. whole-organ studies may yield divergent results due to systemic hormonal interactions .
- Timing of Administration : Pre-treatment vs. post-injury application (e.g., ischemia-reperfusion models) can alter outcomes. Use time-course experiments to identify critical intervention windows .
- Statistical Power : Ensure adequate sample sizes and meta-analysis of existing datasets to address variability .
Q. What advanced techniques are recommended for analyzing ANP 1-28's role in fluid homeostasis with conflicting data on renal vs. cardiac mechanisms?
- Methodological Answer :
- Tissue-Specific Knockout Models : Use conditional NPR-A knockout mice to isolate renal vs. cardiac contributions .
- Multiplex Assays : Simultaneously quantify ANP, angiotensin II, and aldosterone in plasma to assess cross-pathway interactions .
- Computational Modeling : Develop pharmacokinetic/pharmacodynamic (PK/PD) models to predict compartment-specific effects .
Q. How should researchers design experiments to address the dual role of ANP 1-28 in promoting lipolysis during exercise while suppressing endothelin-1 in cardiovascular contexts?
- Methodological Answer :
- Context-Specific Protocols : Separate exercise-induced lipolysis studies (e.g., treadmill tests with adipose tissue biopsies) from cardiovascular models (e.g., aortic endothelial cell cultures) .
- Hormonal Crosstalk Analysis : Use co-culture systems (adipocytes + endothelial cells) to identify paracrine signaling dynamics .
- Data Normalization : Control for baseline metabolic states (e.g., fasting vs. fed conditions) to reduce confounding .
Methodological Frameworks and Best Practices
Q. What frameworks (e.g., PICO, FINER) are most effective for formulating research questions on ANP 1-28's therapeutic potential?
- Methodological Answer :
- PICO Framework :
- Population : Patients with heart failure (clinical) or rodent models (preclinical).
- Intervention : ANP 1-28 infusion at 10–100 ng/kg/min .
- Comparison : Saline controls or angiotensin II receptor blockers.
- Outcome : Reduction in ventricular hypertrophy or endothelin-1 levels .
- FINER Criteria : Ensure feasibility (e.g., access to transgenic models), novelty (e.g., unexplored lipolytic pathways), and relevance to current guidelines .
Q. How can researchers ensure statistical rigor when interpreting heterogeneous data from ANP 1-28 studies?
- Methodological Answer :
- Pre-Registration : Document analysis plans (e.g., ANOVA vs. non-parametric tests) before data collection to reduce bias .
- Sensitivity Analysis : Test robustness of results by excluding outliers or adjusting for covariates (e.g., age, baseline BP) .
- Reproducibility Checks : Share raw datasets and protocols via repositories like Zenodo to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
